Sodium taurocholate Sodium taurocholate The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.
Brand Name: Vulcanchem
CAS No.: 145-42-6
VCID: VC21344318
InChI: InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1
SMILES:
Molecular Formula: C26H44NNaO7S
Molecular Weight: 537.7 g/mol

Sodium taurocholate

CAS No.: 145-42-6

Cat. No.: VC21344318

Molecular Formula: C26H44NNaO7S

Molecular Weight: 537.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium taurocholate - 145-42-6

CAS No. 145-42-6
Molecular Formula C26H44NNaO7S
Molecular Weight 537.7 g/mol
IUPAC Name sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Standard InChI InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1
Standard InChI Key JAJWGJBVLPIOOH-XVEATTITSA-M
Isomeric SMILES C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Canonical SMILES CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Chemical Structure and Properties

Molecular Structure

Sodium taurocholate is composed of a steroid nucleus (derived from cholic acid) conjugated with taurine, forming an amide bond. The chemical structure features:

  • Molecular Formula: C₂₆H₄₄NNaO₇S

  • Molecular Weight: 537.68 g/mol (anhydrous basis)

  • IUPAC Name: sodium 2-[(4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanamido]ethane-1-sulfonate

  • CAS Number: 145-42-6

The structure includes three hydroxyl groups, a sulfonic acid moiety, and a steroid backbone, contributing to its amphipathic nature .

Chemical Properties

Sodium taurocholate exhibits specific chemical characteristics that determine its behavior in biological systems:

  • InChI Key: JAJWGJBVLPIOOH-IZYKLYLVSA-M

  • SMILES Notation: [Na+].[H][C@@]1(CC[C@@]2([H])[C@]3([H])C@HC[C@]4([H])CC@HCC[C@]4(C)[C@@]3([H])CC@H[C@]12C)C@HCCC(=O)NCCS([O-])(=O)=O

  • pKa: 1.9, indicating a strong acidic nature in solution

  • Functional Group: Contains a sulfonic acid group that contributes to its anionic character

Physical Properties

Sodium taurocholate's physical properties significantly influence its applications in research and pharmaceuticals.

Appearance and Solubility

PropertyValueReference
AppearanceWhite to slightly brown, crystalline powder or mass
ColorBrown to greenish brown
Solubility in Water>250 g/L at 20°C
pH (30g/L, 25°C)4.5-7.5

Thermal Properties and Stability

PropertyValueReference
Melting Point230°C
Decomposition Temperature125°C
Flash Point9°C
Recommended Storage-20°C

Optical and Physical Parameters

PropertyValueReference
Specific Rotation+19 to +23 degrees (D/20°C, c=3, H₂O)
Density1.177 g/cm³ (at 22.5°C)
Refractive Index23° (C=3, H₂O)

Biological Functions and Role

Role in Bile Formation and Digestion

Sodium taurocholate serves as a critical component of bile, playing multiple essential roles:

  • Acts as a detergent to solubilize fats for absorption in the digestive tract

  • Facilitates the emulsification of dietary lipids, enhancing their digestion by pancreatic lipases

  • Functions as a cholagogue and cholerectic agent, stimulating bile flow and production

  • Constitutes the chief ingredient of bile in carnivorous animals

Transport Mechanisms

Sodium taurocholate is actively transported in the liver through specialized transport systems:

  • Serves as a physiological transport substrate for the bile salt export pump/sister of P-glycoprotein (BSEP/spgp)

  • Acts as a substrate for the sodium-taurocholate cotransporting polypeptide (NTCP), which mediates uptake into hepatocytes

  • Participates in the enterohepatic circulation, with almost quantitative reclamation in the small intestine and transport back to the liver via the portal circulation

Membrane Interactions

The amphipathic nature of sodium taurocholate enables specific interactions with biological membranes:

  • Forms micelles above critical micelle concentration (CMC) of 3-11 mM

  • Has an aggregation number of 4 and a micellar weight of 2100

  • Facilitates membrane permeability, making it valuable for drug delivery applications

Applications in Research

Biochemical and Cell Biology Applications

Sodium taurocholate has diverse applications in laboratory research:

  • Used for solubilization of lipids and membrane-bound proteins

  • Serves as a model compound for studying detergent-membrane interactions

  • Employed in the in situ preparation of digestive enzymes

  • Functions as a natural surfactant in experimental systems studying bile acid effects on cells and tissues

Drug Delivery Applications

The compound shows promise in pharmaceutical applications:

  • Enhances cell viability in certain contexts

  • Increases membrane permeability, potentially aiding drug absorption

  • Exhibits anti-inflammatory, anti-tumor, and anti-cancer properties in research settings

Virus Research Applications

A significant breakthrough in hepatitis research involves sodium taurocholate:

  • The sodium taurocholate cotransporting polypeptide (NTCP) serves as a functional receptor for hepatitis B virus (HBV) and hepatitis D virus (HDV)

  • This discovery has enabled reliable cell culture systems for studying these viruses

  • The molecular determinants critical for HBV/HDV infection overlap with those for bile acid transport on NTCP

  • This finding has opened new possibilities for developing antiviral strategies targeting the entry process of these viruses

Role in NTCP Deficiency and Disease

NTCP Deficiency

Sodium taurocholate cotransporting polypeptide (NTCP) deficiency is a recently identified condition with distinct clinical features:

  • Characterized by hypercholanemia (elevated levels of circulating bile acids) without obvious symptoms

  • Inherited in an autosomal recessive pattern

  • Most patients with NTCP deficiency appear to have a benign clinical course

  • Many patients present with transient neonatal jaundice

  • Large variations in total plasma bile acid levels are observed between patients

Relationship to Liver Function

The interplay between sodium taurocholate transport and liver function has important clinical implications:

  • NTCP is localized at the basolateral membrane of hepatocytes and is involved in transporting bile acids from blood to hepatocytes

  • NTCP deficiency disrupts the enterohepatic circulation of bile salts

  • Despite elevated bile acid levels, NTCP deficiency typically presents with normal bilirubin and autotaxin levels

  • Some cases may present with failure to thrive, though most are asymptomatic

SpecificationDetailsReference
Purity≥97% (TLC)
Impurities≤1% taurine, ≤2% cholic acid
Biological SourceOx bile or synthetic
Optical Activity[α]20/D +23±1°, c = 3% in H₂O (dry matter)
Storage RecommendationsKeep at -20°C

Product Forms and Packaging

Sodium taurocholate is commercially available in various forms and package sizes:

  • Available as powder or crystalline forms

  • Typically marketed in 1g, 5g, and 25g packages

  • May be provided as hydrate form (Sodium taurocholate hydrate)

  • Offered by various chemical suppliers with research-grade purity

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